3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methylbenzyl group, and a triazin-5-ol core
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of one of the chlorine atoms in the triazine ring with a 4-chloroaniline.
Addition of the methylbenzyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methylbenzyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine:
6-Chloro-3-(4-chlorophenyl)-1,2,4-triazin-5-amine: Another triazine derivative with similar structural features but different functional groups.
3-(4-Methylphenyl)-1,2,4-triazin-5-amine: A compound with a similar triazine core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNLCSZHWCCHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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